molecular formula C15H17N5O2 B14925507 3,6-dimethyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14925507
M. Wt: 299.33 g/mol
InChI Key: IYSNRZJZRLYUME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of pyrazole and pyridine derivatives under specific conditions . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation . The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, strong nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

3,6-dimethyl-N-(1-propan-2-ylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H17N5O2/c1-8(2)20-6-5-12(18-20)17-14(21)11-7-9(3)16-15-13(11)10(4)19-22-15/h5-8H,1-4H3,(H,17,18,21)

InChI Key

IYSNRZJZRLYUME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN(C=C3)C(C)C

Origin of Product

United States

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